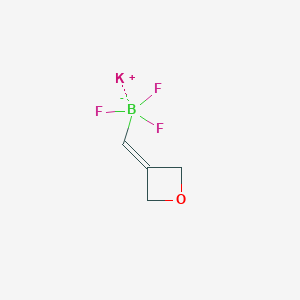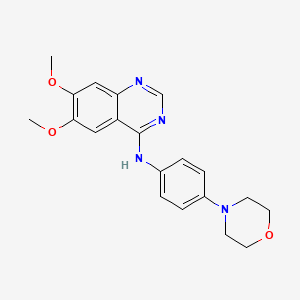
6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline derivatives, including compounds similar to 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, have been a focus of research due to their wide range of biological activities. These activities make quinazolines suitable candidates for drug development against various diseases (Mizukawa et al., 2021).
Synthesis Analysis
The synthesis of quinazoline derivatives involves multiple steps, including cyclization and etheration processes. Specific methods for synthesis have been developed to optimize yield and purity. For example, the synthesis of various quinazoline derivatives from precursors like N′-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N, N-dimethylformamidine has been reported, demonstrating the chemical versatility and synthetic accessibility of these compounds (Yan et al., 2013).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrimidine ring. This core structure is functionalized with various substituents, such as dimethoxy groups and a morpholinophenyl moiety, which influence the compound's pharmacological properties and reactivity (Dave et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives undergo a range of chemical reactions, including cyclization, etheration, and amidation, to form the quinazoline nucleus and introduce various substituents. These reactions are crucial for synthesizing specific derivatives with desired biological activities (Phillips & Castle, 1980).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for pharmaceutical formulation and delivery (Ivanov, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the pharmacological effectiveness of quinazoline derivatives. Studies have shown that specific substitutions on the quinazoline ring, such as the dimethoxy groups, significantly impact the compound's biological activity and its ability to interact with enzymes, receptors, and other molecular targets (Matsuno et al., 2003).
Aplicaciones Científicas De Investigación
Antimalarial Drug Lead : Quinazolines, including variants of 6,7-dimethoxyquinazoline, have been investigated for their antimalarial properties. A particular focus has been on synthesizing and evaluating different 6,7-dimethoxyquinazoline-2,4-diamines to determine their antimalarial activity. This research has led to the discovery of promising antimalarial drug leads (Mizukawa et al., 2021).
Influenza A Virus Inhibition : A novel scaffold, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), has been identified to specifically bind to the influenza A virus RNA promoter. The structure of the RNA-DPQ complex suggests that DPQ exhibits antiviral activity against influenza viruses, highlighting its potential as a therapeutic agent (Lee et al., 2014).
Antitubercular Activity : Research on 4-anilinoquinolines and 4-anilinoquinazolines has identified novel inhibitors of Mycobacterium tuberculosis (Mtb). Among these, compounds with the 6,7-dimethoxyquinoline ring, such as 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, have demonstrated high potency against Mtb, indicating potential as antitubercular agents (Asquith et al., 2019).
Tyrosine Kinase Inhibition for Cancer Treatment : The compound AG-1478 (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine) has shown promising in vitro and in vivo antiproliferative activity, making it of interest in biopharmaceutical research. It has been studied for its potential as a tyrosine kinase inhibitor, which could be relevant in cancer treatment (Khattab et al., 2016).
Antihypertensive Agent : A novel analogue of 3-benzylquinazolin-4(3H)-ones, which may include 6,7-dimethoxyquinazoline derivatives, has been considered as a candidate for treating hypertension. Research includes developing and validating high-performance liquid chromatography methods for determining these compounds in plasma, applicable in pharmacokinetic studies (Chang et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
6,7-dimethoxy-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-18-11-16-17(12-19(18)26-2)21-13-22-20(16)23-14-3-5-15(6-4-14)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBURJZVOZSPSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

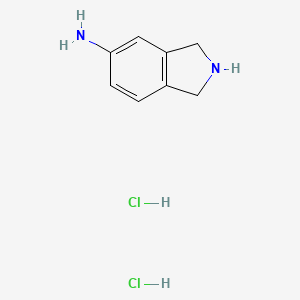
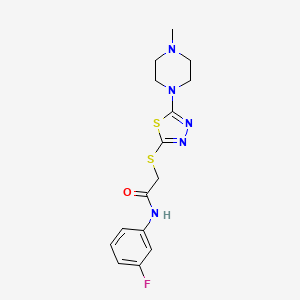
![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

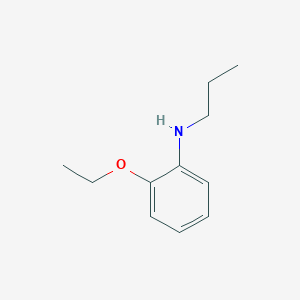


![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)
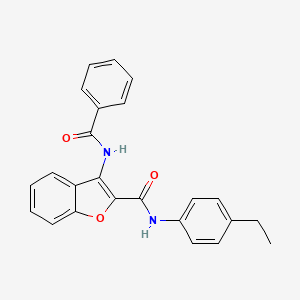

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)
![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)
